

A Comprehensive Guide to the Physicochemical and Spectroscopic Properties of 3-Ethylacetophenone

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Compound of Interest

Compound Name: 3-Ethylacetophenone

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This guide provides a detailed comparison and validation of the literature data for the key properties of **3-Ethylacetophenone** (CAS No. 22699-70-3), a versatile organic compound utilized in various research and development applications. The information presented herein is curated from multiple reliable sources to ensure accuracy and provide a solid foundation for experimental work.

Physicochemical Properties

3-Ethylacetophenone is a colorless to pale yellow liquid.^{[1][2]} Its fundamental physicochemical properties are summarized in the table below, offering a comparative overview from various literature sources.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₂ O	[1][2][3]
Molecular Weight	148.20 g/mol	[1][4]
Boiling Point	114 °C	[2]
Melting Point	-20 °C	[2]
Density	0.963 ± 0.06 g/cm ³ (Predicted)	[2]
Solubility	Limited solubility in water; soluble in organic solvents like ethanol and ether.[1]	[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of **3-Ethylacetophenone**. The following tables summarize the key spectral data.

¹H NMR (Proton Nuclear Magnetic Resonance)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Typical Aromatic Protons	m	4H	Ar-H
Typical Acetyl Protons	s	3H	-COCH ₃
Typical Ethyl Protons (CH ₂)	q	2H	-CH ₂ CH ₃
Typical Ethyl Protons (CH ₃)	t	3H	-CH ₂ CH ₃
Note: Specific peak positions and coupling constants can be found in various spectral databases. Data is typically acquired in CDCl ₃ . [3]			

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Chemical Shift (δ) ppm	Assignment
Typical Carbonyl Carbon	~198
Typical Aromatic Carbons	~128-145
Typical Acetyl Carbon	~26
Typical Ethyl Carbons	~15, ~29
Note: Specific peak positions can be found in various spectral databases. Data is typically acquired in CDCl ₃ . [3] [4]	

IR (Infrared) Spectroscopy

Wavenumber (cm ⁻¹)	Functional Group
~1685	C=O (Ketone)
~2800-3000	C-H (Aliphatic)
~3000-3100	C-H (Aromatic)
~1600, ~1480	C=C (Aromatic)
Note: The spectrum is often recorded as a liquid film. [3] [5]	

Mass Spectrometry (MS)

m/z	Interpretation
148	[M] ⁺ (Molecular Ion)
133	[M-CH ₃] ⁺
105	[M-C ₂ H ₅ -CO] ⁺
Note: Electron Ionization (EI) is a common method used. [6]	

Experimental Protocols

The following are generalized experimental protocols for the determination of the key properties of **3-Ethylacetophenone**.

1. Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common method for determining the boiling point of a small liquid sample is the micro boiling point method.

- Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating oil (e.g., mineral oil), and a heat source.

- Procedure:
 - A small amount of **3-Ethylacetophenone** is placed in the small test tube.
 - The capillary tube is placed in the test tube with its open end down.
 - The test tube is attached to the thermometer and placed in the Thiele tube containing the heating oil.
 - The Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the capillary tube.
 - Heating is stopped when a steady stream of bubbles is observed.
 - The temperature at which the liquid begins to enter the capillary tube upon cooling is recorded as the boiling point.^[4]

2. Determination of Density

The density of a liquid can be determined by measuring the mass of a known volume of the substance.

- Apparatus: Pycnometer (a flask with a specific volume), analytical balance.
- Procedure:
 - The mass of the clean and dry pycnometer is accurately measured.
 - The pycnometer is filled with **3-Ethylacetophenone**, ensuring no air bubbles are trapped.
 - The mass of the filled pycnometer is measured.
 - The density is calculated by dividing the mass of the liquid (mass of filled pycnometer - mass of empty pycnometer) by the volume of the pycnometer.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C)

NMR spectroscopy provides detailed information about the structure of a molecule.

- Apparatus: NMR spectrometer.
- Procedure:
 - A small amount of **3-Ethylacetophenone** (typically 5-25 mg for ^1H , 50-100 mg for ^{13}C) is dissolved in a deuterated solvent (e.g., CDCl_3) in an NMR tube.[\[7\]](#)
 - The NMR tube is placed in the spectrometer.
 - The magnetic field is shimmed to achieve homogeneity.
 - The NMR spectrum is acquired by applying a radiofrequency pulse and recording the resulting free induction decay (FID).
 - The FID is Fourier transformed to obtain the NMR spectrum.[\[8\]](#)

4. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

- Apparatus: FT-IR spectrometer, salt plates (e.g., NaCl or KBr).
- Procedure:
 - A drop of liquid **3-Ethylacetophenone** is placed between two salt plates to form a thin film.[\[6\]](#)
 - The salt plates are placed in the sample holder of the spectrometer.
 - A background spectrum of the empty spectrometer is first recorded.
 - The IR spectrum of the sample is then recorded. The instrument software automatically subtracts the background spectrum.

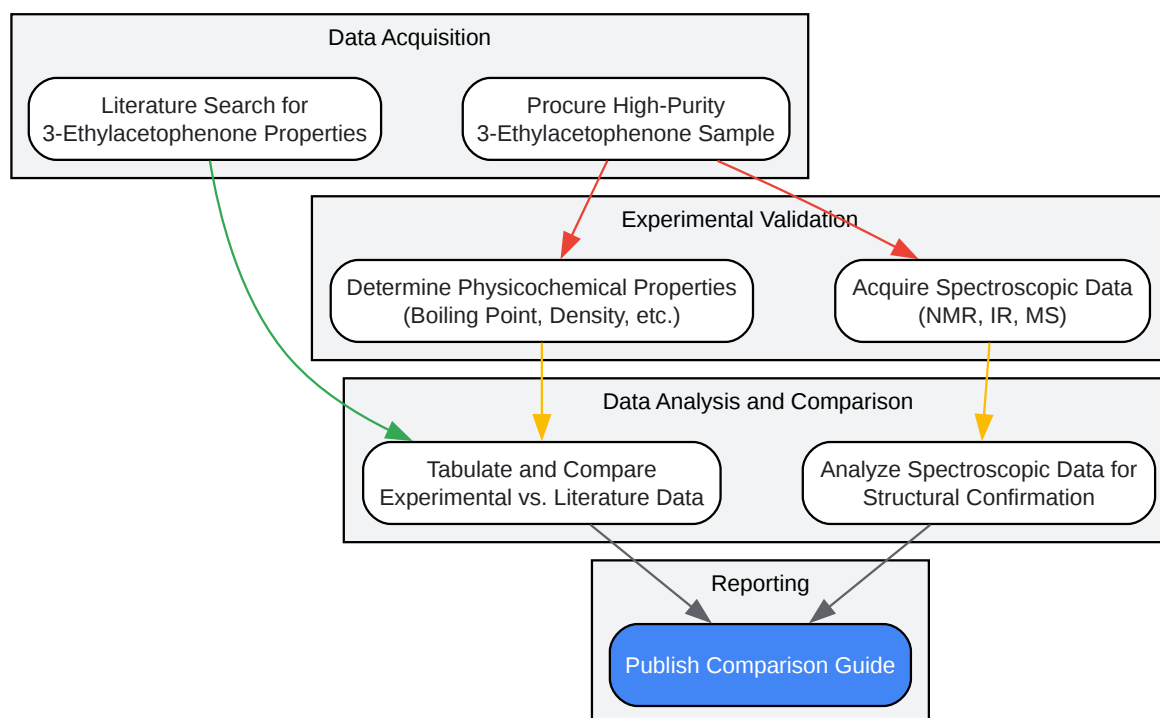
5. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.

- Apparatus: Mass spectrometer with an ionization source (e.g., Electron Ionization - EI).
- Procedure:
 - A small amount of the sample is introduced into the ion source of the mass spectrometer.
 - The sample is vaporized and then ionized by a beam of electrons.
 - The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
 - The detector records the abundance of each ion, generating a mass spectrum.^{[9][10]}

Data Validation Workflow

The following diagram illustrates a logical workflow for the validation of literature data for a chemical compound like **3-Ethylacetophenone**.



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Caption: Workflow for literature data validation of **3-Ethylacetophenone** properties.

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